N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide
Description
N-(2-(2-(4-Chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-chlorophenyl group at position 2 and a thiophene-2-carboxamide moiety linked via an ethyl chain at position 4. Thiazolo-triazole derivatives are known for their diverse bioactivities, including antimicrobial and antitumor properties . The ethyl-thiophene carboxamide side chain may enhance binding affinity or solubility compared to simpler aryl substituents, as seen in structurally related compounds .
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4OS2/c18-12-5-3-11(4-6-12)15-20-17-22(21-15)13(10-25-17)7-8-19-16(23)14-2-1-9-24-14/h1-6,9-10H,7-8H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLAJSUULRSIHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Formation of the Triazole Ring: The triazole ring is often formed via the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes.
Coupling of the Rings: The thiazole and triazole rings are then coupled through a series of reactions involving halogenation, nucleophilic substitution, and cyclization.
Introduction of the Chlorophenyl and Thiophene Groups: The chlorophenyl and thiophene groups are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings and the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions, including acidic, basic, and neutral environments.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Table 1: Comparison of Thiazolo[3,2-b][1,2,4]triazole Derivatives
Physicochemical Properties
- Melting Points : Electron-withdrawing substituents (e.g., trifluoromethyl in 7b) correlate with higher melting points (160–162°C), while electron-donating groups (e.g., methoxy in 8b) lower melting points (130–132°C) . The thiophene carboxamide group in the main compound, being polar and bulky, may increase melting points compared to 8b.
- Synthetic Yields : Substituent steric effects influence yields. For example, 7b (21% yield) has a bulky trifluoromethyl group, whereas 8b (85% yield) features a smaller methoxy group . The ethyl-thiophene carboxamide’s synthesis may face challenges in yield optimization due to its complex side chain.
Pharmacological and Functional Implications
- The main compound’s thiophene group could enhance interactions with biological targets, similar to thiophene-containing carboxamides in .
- Agrochemical Applications : and list triazole derivatives as fungicides (e.g., propiconazole) and patents with thiazole carboxamides, indicating possible pesticidal uses for the main compound .
Biological Activity
N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, along with structure-activity relationships (SAR).
Chemical Structure and Properties
The compound consists of a thiazolo[3,2-b][1,2,4]triazole moiety linked to an ethyl group and a thiophene-2-carboxamide functional group. The presence of a 4-chlorophenyl group enhances its biological activity through increased lipophilicity and potential interactions with biological targets.
Anticancer Activity
Research indicates that compounds containing thiazolo[3,2-b][1,2,4]triazole structures exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
- In Vitro Studies : In studies involving various cancer cell lines (e.g., A549 lung adenocarcinoma), this compound demonstrated IC50 values indicating potent cytotoxic effects.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 5.0 | Apoptosis induction |
| MCF7 | 7.5 | Cell cycle arrest |
Anti-inflammatory Activity
The compound has also shown promise as an anti-inflammatory agent:
- COX Inhibition : Similar compounds with the thiazolo[3,2-b][1,2,4]triazole moiety have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process.
- In Vivo Studies : In carrageenan-induced paw edema models, the compound exhibited significant reduction in inflammation compared to standard anti-inflammatory drugs.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| N-(...carboxamide) | >100 | 20.5 |
| Indomethacin | 0.65 | 29.6 |
Antimicrobial Activity
The biological activity extends to antimicrobial properties as well:
- Broad Spectrum : Preliminary studies suggest that the compound exhibits activity against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The proposed mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Chlorine Substitution : The presence of the 4-chlorophenyl group significantly enhances anticancer activity due to increased electron-withdrawing effects.
- Heterocyclic Influence : The thiazolo[3,2-b][1,2,4]triazole scaffold is essential for maintaining bioactivity across various assays.
Case Studies
Several studies have investigated derivatives of this compound to elucidate their biological profiles:
-
Study on Anticancer Efficacy : A derivative demonstrated enhanced potency against breast cancer cells when compared to its parent compound.
- Findings : The derivative showed an IC50 of 3.0 µM against MCF7 cells.
-
Anti-inflammatory Assessment : Another study focused on evaluating the anti-inflammatory potential through COX enzyme inhibition assays.
- Results : The derivative exhibited a COX-2 IC50 value of 15 µM, indicating significant anti-inflammatory properties.
Q & A
Q. What are the established synthetic routes for this compound, and how is its structural integrity confirmed?
The synthesis typically involves multi-step reactions, starting with condensation of thiophene-2-carboxamide derivatives with functionalized thiazolo-triazole precursors. Key steps include:
- Cyclization : Refluxing intermediates (e.g., 4-chlorophenyl derivatives) in ethanol or DMF with catalysts like copper salts to form the thiazolo-triazole core .
- Amide Coupling : Using carbodiimide-based reagents to link the thiophene-carboxamide moiety to the ethyl-thiazolo-triazole backbone .
- Yields : Reported yields range from 65% to 76%, with purification via recrystallization (ethanol/water) or column chromatography . Characterization :
- IR Spectroscopy : Confirms NH (3200–3300 cm⁻¹), C=O (1680–1720 cm⁻¹), and C-S-C (650–750 cm⁻¹) stretches .
- NMR : ¹H and ¹³C spectra validate proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon frameworks .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 457.91) confirm molecular weight .
Q. How are key functional groups characterized using spectroscopic methods?
- Thiazolo-Triazole Core : ¹H NMR shows singlet peaks for triazole protons (δ 8.3–8.5 ppm) and doublets for thiazole-linked ethyl groups (δ 2.8–3.2 ppm) .
- Thiophene-Carboxamide : IR identifies the amide C=O stretch (~1680 cm⁻¹), while ¹³C NMR resolves the carbonyl carbon at δ 165–170 ppm .
- 4-Chlorophenyl Substituent : Aromatic protons appear as doublets (δ 7.4–7.6 ppm), with ¹³C signals for the chlorine-bearing carbon at δ 125–130 ppm .
Q. What solvents and reaction conditions are critical for synthesis?
- Solvents : Ethanol, DMF, or acetonitrile are preferred for cyclization and coupling steps due to their polarity and boiling points .
- Temperature : Reflux conditions (70–80°C) optimize ring-forming reactions, while room temperature is used for amide bond formation to prevent decomposition .
- Catalysts : Copper(I) iodide or triethylamine accelerates heterocycle formation .
Advanced Research Questions
Q. How can reaction yields be optimized for analogs with varying substituents?
- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring reduce yields due to steric hindrance, while electron-donating groups (e.g., -OCH₃) improve reactivity .
- Solvent Optimization : Switching from ethanol to DMF increases solubility of hydrophobic intermediates, boosting yields by 10–15% .
- Catalyst Screening : Copper(I) salts enhance triazole-thiazole cyclization efficiency, reducing side products .
Q. How to resolve contradictions between computational and experimental spectral data?
- Case Example : Discrepancies in ¹H NMR shifts (e.g., predicted δ 7.5 vs. observed δ 7.8 ppm) may arise from solvent polarity or hydrogen bonding. Repurification via HPLC or recrystallization minimizes impurities .
- DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental IR spectra to identify conformational variations (e.g., amide tautomerism) .
Q. What methodologies assess bioactivity, and how to design dose-response studies?
- In Vitro Assays :
- Antimicrobial Activity : Broth microdilution (MIC values) against S. aureus and E. coli .
- Enzyme Inhibition : Fluorescence-based assays for kinase or protease targets, with IC₅₀ determination .
- Dose-Response Design :
- Use logarithmic concentration ranges (0.1–100 μM) and triplicate replicates.
- Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent blanks .
Q. How to conduct structure-activity relationship (SAR) studies on the thiophene-carboxamide moiety?
- Modifications : Synthesize analogs with methyl, nitro, or fluoro substituents on the thiophene ring .
- Activity Trends : For example, 3-methyl substitution increases lipophilicity and enhances membrane permeability, improving IC₅₀ values by 2-fold .
- Data Analysis : Correlate Hammett constants (σ) of substituents with bioactivity using linear regression models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
